Coleneuramide
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Overview
Description
Coleneuramide is a cholestane amide conjugate that was originally developed by Mitsubishi Pharma Corporation. It has been shown to enhance the effect of nerve growth factor on cell survival and tyrosine phosphorylation in PC12 cells. This compound is believed to act directly on the TrkA receptor .
Preparation Methods
The preparation of coleneuramide involves synthetic routes that include the formation of amide bonds. One common method for synthesizing amides is through electrosynthesis, which offers numerous advantages such as improved safety credentials and sustainability . Industrial production methods for this compound are not widely documented, but it is available for research purposes from various suppliers .
Chemical Reactions Analysis
Coleneuramide undergoes various chemical reactions, including:
Scientific Research Applications
Coleneuramide has several scientific research applications, including:
Chemistry: It is used to study the effects of nerve growth factor on cell survival and tyrosine phosphorylation.
Biology: It is used in research related to neuronal differentiation and viability.
Mechanism of Action
Coleneuramide exerts its effects by acting directly on the TrkA receptor. It enhances the effect of nerve growth factor on cell survival and tyrosine phosphorylation. The molecular targets and pathways involved include the TrkA pathway, which regulates neuronal differentiation and viability .
Comparison with Similar Compounds
Coleneuramide belongs to the class of steroidal glycosides, which are sterol lipids containing a carbohydrate moiety glycosidically linked to the steroid skeleton. Similar compounds include:
GM1 ganglioside: Enhances TrkA phosphorylation and prevents nerve damage.
Methylmercury: Causes neuronal cell death through the suppression of the TrkA pathway
This compound is unique in its ability to enhance the effect of nerve growth factor on cell survival and tyrosine phosphorylation, making it a valuable compound for research in nervous system diseases and related fields.
Properties
CAS No. |
204200-47-5 |
---|---|
Molecular Formula |
C39H68N2O8 |
Molecular Weight |
693.0 g/mol |
IUPAC Name |
(2R,4S,5R,6R)-5-acetamido-N-[(3R,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]-4-hydroxy-2-methoxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxamide |
InChI |
InChI=1S/C39H68N2O8/c1-22(2)9-8-10-23(3)28-13-14-29-27-12-11-25-19-26(15-17-37(25,5)30(27)16-18-38(28,29)6)41-36(47)39(48-7)20-31(44)33(40-24(4)43)35(49-39)34(46)32(45)21-42/h22-23,25-35,42,44-46H,8-21H2,1-7H3,(H,40,43)(H,41,47)/t23-,25+,26-,27+,28-,29+,30+,31+,32-,33-,34-,35-,37+,38-,39-/m1/s1 |
InChI Key |
CHMRTBYTCBDIRG-JQZMMWJVSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@H](C4)NC(=O)[C@]5(C[C@@H]([C@H]([C@@H](O5)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)OC)C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)NC(=O)C5(CC(C(C(O5)C(C(CO)O)O)NC(=O)C)O)OC)C)C |
Origin of Product |
United States |
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